N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c20-12(13-2-1-7-23-13)5-6-18-16(21)17(22)19-11-3-4-14-15(10-11)25-9-8-24-14/h1-4,7,10,12,20H,5-6,8-9H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQWNJDMHPBYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular attributes:
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 329.37 g/mol
- CAS Number : 955610-05-6
The structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group, which is significant in medicinal chemistry for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the dihydrobenzo[b][1,4]dioxin core.
- Introduction of the furan and hydroxypropyl groups.
- Coupling reactions to form the oxalamide linkage.
These synthetic routes are optimized for high purity and yield, which are critical for subsequent biological evaluations.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets. Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and antidepressant activity .
Antidepressant Activity
In a study evaluating related compounds, significant antidepressant-like effects were observed in forced swimming tests (FST) and tail suspension tests (TST). For instance, derivatives exhibited high binding affinities for serotonin receptors (5-HT1A: Ki = 17 nM; 5-HT2A: Ki = 0.71 nM), indicating potential therapeutic applications in treating depression .
Study 1: Antidepressant Evaluation
A series of benzoxazole/benzothiazole derivatives were synthesized and evaluated for their antidepressant activities. The results showed that compounds with the benzo[dioxin] core exhibited marked reductions in immobility time in FST and TST models .
Study 2: Molecular Docking Studies
In silico molecular docking studies have demonstrated favorable interactions between N1-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives and key enzymes such as acetylcholinesterase and alpha-glucosidase. Such interactions suggest potential applications in cognitive enhancement and metabolic disorders.
Summary of Biological Activities
| Activity | Target | Effect |
|---|---|---|
| Antidepressant | 5-HT1A / 5-HT2A | Significant reduction in immobility |
| Cognitive Enhancement | Acetylcholinesterase | Potential improvement in cognition |
| Metabolic Regulation | Alpha-glucosidase | Possible modulation of glucose metabolism |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- DDFDI (Imidazole Derivative) : Synthesized via a multicomponent reaction involving benzil, ammonium acetate, and furan-2-carbaldehyde . Unlike the target compound, DDFDI lacks the oxalamide bridge and hydroxypropyl chain, favoring an imidazole ring. This structural difference likely impacts solubility and metabolic stability, as imidazoles are prone to cytochrome P450-mediated oxidation.
- Propanil (Herbicide) : Shares an amide functional group but lacks aromatic heterocycles. Propanil’s simpler structure correlates with its widespread use as a herbicide, whereas the target compound’s complexity may limit synthetic scalability .
- Iprodione Metabolite : Contains a carboxamide group and chlorinated aromatic ring but differs in the heterocyclic core. The metabolite’s imidazolidine ring contrasts with the target’s dioxin-furan system, which may confer distinct environmental persistence or toxicity profiles .
Physicochemical and ADMET Properties
While direct data for the target compound is unavailable, evidence on DDFDI provides insights into druglikeness parameters:
| Property | DDFDI (Imidazole) | Propanil (Herbicide) | Target Compound (Inferred) |
|---|---|---|---|
| Molecular Weight | ~380 g/mol (estimated) | 218.08 g/mol | ~400–450 g/mol (estimated) |
| LogP | ~3.5 (moderate lipophilicity) | 3.1 | Likely >4 (hydroxypropyl) |
| Synthetic Accessibility | 6/10 (moderate difficulty) | 2/10 (simple synthesis) | 8/10 (complex heterocycles) |
| Rule-of-Five Violations | 1 (high MW) | None | Probable (high MW, logP) |
Analysis :
- Propanil’s simplicity aligns with its low synthetic difficulty and robust herbicidal activity, whereas the target compound’s intricate structure may prioritize specificity over broad-spectrum utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
